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Compound of Interest

Compound Name: 6-Bromoquinoline-3-carbonitrile

Cat. No.: B1510073 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the crystal structures of bromoquinoline

carbonitrile compounds, offering insights into their molecular geometry, intermolecular

interactions, and the influence of structural modifications on their solid-state arrangement. The

data presented is intended to support research and development efforts in medicinal chemistry

and materials science where the quinoline scaffold is a key building block.

Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for two representative

bromoquinoline carbonitrile derivatives: 6-bromoquinoline-8-carbonitrile and its partially

saturated analog, 6-bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile. This comparison

highlights the impact of the aromaticity of the quinoline ring on the crystal packing and unit cell

dimensions.
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Parameter
6-Bromoquinoline-8-
carbonitrile[1][2]

6-Bromo-1,2,3,4-
tetrahydroquinoline-8-
carbonitrile[3]

Chemical Formula C₁₀H₅BrN₂ C₁₀H₉BrN₂

Molecular Weight 233.07 g/mol [2] 237.09 g/mol [3]

Crystal System Monoclinic[2] Monoclinic[3]

Space Group P2/c[2] P2₁/n[3]

Unit Cell Dimensions

a = 3.8484(8) Å, b = 12.634(3)

Å, c = 18.042(4) Å, β =

92.918(7)°[2]

a = 14.189(5) Å, b =

5.0064(14) Å, c = 14.683(5) Å,

β = 113.008(13)°[3]

Unit Cell Volume 876.0(3) Å³[2] 960.1(5) Å³[3]

Z (Molecules/Unit Cell) 4[2] 4[3]

Calculated Density 1.767 Mg/m³[2] 1.640 Mg/m³[3]

Key Intermolecular Interactions
π–π stacking, Br···Br

contacts[1][2]

N—H···N hydrogen bonds

forming inversion dimers[3]

Analysis of Intermolecular Interactions
The nature of the quinoline ring system plays a significant role in dictating the types of

intermolecular interactions that stabilize the crystal lattice.

In the case of the fully aromatic 6-bromoquinoline-8-carbonitrile, the crystal packing is

predominantly governed by face-to-face π–π stacking interactions between the pyridine and

benzene rings of adjacent molecules, with a centroid-centroid distance of 3.755(3) Å.[1][2]

Additionally, short Br···Br contacts of 3.5908(12) Å are observed, which are shorter than the

sum of the van der Waals radii, indicating a degree of halogen bonding.[1][2]

Conversely, in 6-bromo-1,2,3,4-tetrahydroquinoline-8-carbonitrile, the saturation of one of the

rings prevents extensive π–π stacking. Instead, the crystal structure is characterized by the

formation of inversion dimers through pairs of N—H···N hydrogen bonds, creating R²₂(12) ring

motifs.[3] This highlights a shift from stacking interactions to hydrogen bonding as the primary
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stabilizing force in the absence of a fully delocalized π-system. One of the methylene groups in

the piperidine ring of this compound is disordered, leading to two envelope conformations.[3]

Experimental Protocols
Synthesis and Crystallization
6-Bromoquinoline-8-carbonitrile: The synthesis of this compound is typically achieved through

multi-step procedures starting from substituted anilines. The final product is often purified by

recrystallization from a mixed solvent system such as ethyl acetate/hexane (1:2) to yield

colorless prisms suitable for X-ray diffraction.[1]

General Synthesis of Bromoquinoline Derivatives: The synthesis of bromoquinolines often

involves the bromination of quinoline or its derivatives. For instance, 6,8-dibromoquinoline can

be prepared by the bromination of quinoline, followed by purification via column

chromatography and recrystallization from a hexane-chloroform mixture to obtain colorless

plates.[4]

Single-Crystal X-ray Diffraction Data Collection and
Structure Refinement
The following protocol is representative of the methods used for the crystal structure

determination of the compared compounds.

Data Collection:

Instrument: Bruker APEXII CCD area-detector diffractometer.[2][3]

Radiation: Mo Kα radiation (λ = 0.71073 Å).[2]

Temperature: 296 K.[2]

Scan Mode: φ and ω scans.[2]

Structure Solution and Refinement:

The structures are typically solved by direct methods using software such as SHELXS97.[1]
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Refinement is carried out by full-matrix least-squares on F² using programs like

SHELXL2014.[1]

Hydrogen atoms are often placed in geometrically calculated positions and refined using a

riding model.

Molecular graphics can be generated using software like ORTEP-3 for Windows.[1]

Visualizations
Experimental Workflow for Crystal Structure Analysis
The following diagram illustrates the typical workflow for single-crystal X-ray diffraction

analysis, from sample preparation to structure elucidation.
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Caption: Workflow for single-crystal X-ray diffraction analysis.
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Logical Relationship of Intermolecular Forces
The following diagram illustrates the influence of the quinoline ring's aromaticity on the

dominant intermolecular forces observed in the crystal structures.
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Core Structure
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Caption: Influence of ring aromaticity on intermolecular forces.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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